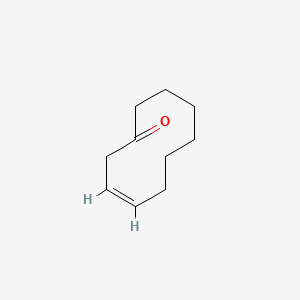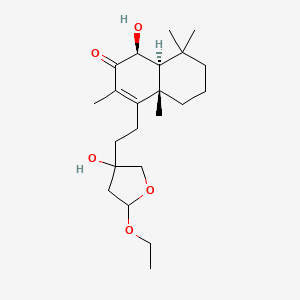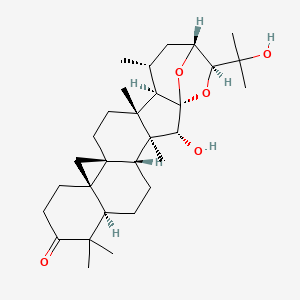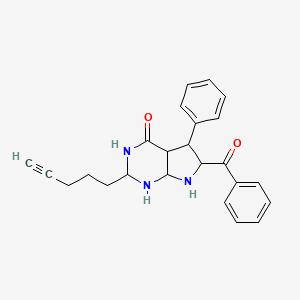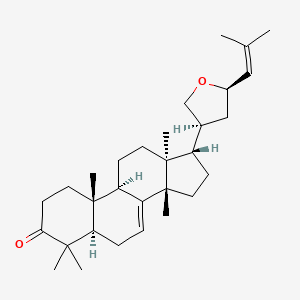
Deoxyflindissone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyflindissone is a triterpenoid compound . It is isolated from natural Cornus walteri . This compound has significant cytotoxic activity . The molecular weight of this compound is 438.69 and its formula is C30H46O2 .
Molecular Structure Analysis
The molecular structure of this compound is classified under Terpenoids Triterpenes . The SMILES representation of its structure isC[C@@]12C3=CCC@(C(CC4)=O)C)[C@@]4(C)[C@@]3([H])CC[C@]1(C@@CC@@H/C=C(C)\\C)([H])CC2)C .
Aplicaciones Científicas De Investigación
Cytotoxic Activity : Deoxyflindissone, isolated from the stems and stem bark of Cornus walteri, has shown significant cytotoxic activity against several cell lines, including A549, SK-OV-3, SK-MEL-2, and XF498 (Ki Hyun Kim et al., 2011).
Biomedical Applications : Another paper discusses the design of oligo(deoxy)nucleotide ligands for biomedical applications, illustrating the broad potential of deoxy-based compounds in various scientific and therapeutic contexts (Malte Rosenthal et al., 2019).
Hydrocarbon Biofuel Production : Research on the deoxygenation of biobased feedstocks for the production of hydrocarbon fuels also highlights the role of deoxy compounds in sustainable energy research (Dan Li et al., 2015).
Molecular Imaging : The development of 2-deoxy-2-[18F]fluorosorbitol (18F-FDS) for lesion detection in the brain area, as an alternative to traditional tracers, signifies the importance of deoxy compounds in molecular imaging and diagnostics (Zibo Li et al., 2008).
Chemotherapy Monitoring : A study on the use of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) for monitoring the early effects of anticancer chemotherapy further underscores the significance of deoxy derivatives in medical research (H. Dittmann et al., 2002).
Propiedades
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGHSYJXJAHWPX-LLUYJYKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

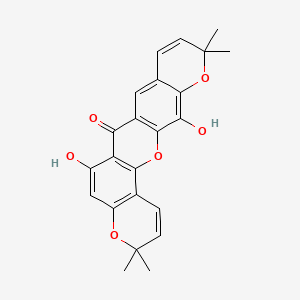
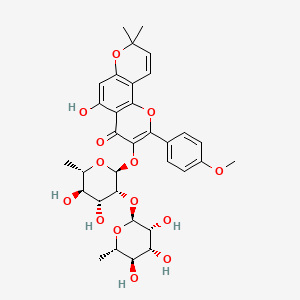
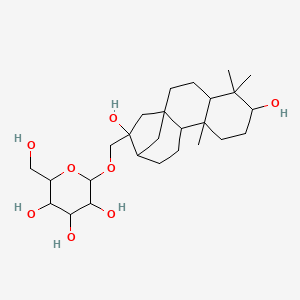
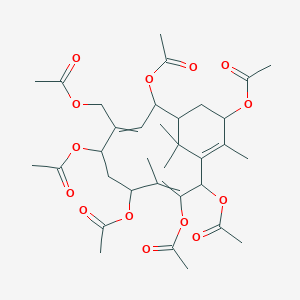


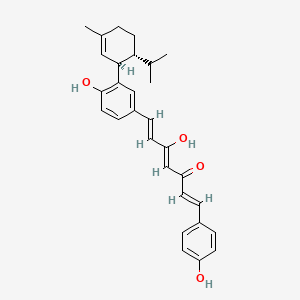
![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)
